

Mal-PEG8-alcohol CAS number 2353409-63-7

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Compound of Interest		
Compound Name:	Mal-PEG8-alcohol	
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An In-depth Technical Guide to **Mal-PEG8-alcohol** (CAS: 2353409-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG8-alcohol (CAS No. 2353409-63-7) is a heterobifunctional polyethylene glycol (PEG) linker designed for precision bioconjugation and chemical modification.[1] This molecule is of significant interest in drug development, diagnostics, and materials science due to its defined structure, which incorporates three key functional components: a thiol-reactive maleimide group, a hydrophilic 8-unit PEG spacer, and a versatile terminal hydroxyl group.[1][2]

The maleimide moiety allows for highly selective and efficient covalent bonding to sulfhydryl (-SH) groups, commonly found in the cysteine residues of proteins and peptides.[3][4] The PEG8 spacer enhances aqueous solubility, reduces aggregation, minimizes immunogenicity, and provides a flexible, defined-length bridge between conjugated molecules. The terminal alcohol group offers a secondary site for further chemical derivatization, enabling the creation of more complex, multi-functional constructs. This guide provides a comprehensive overview of its properties, reaction mechanisms, experimental protocols, and applications.

Physicochemical and Technical Properties

The properties of **Mal-PEG8-alcohol** are summarized below, based on data from various suppliers. Purity and appearance may vary slightly by batch and manufacturer.

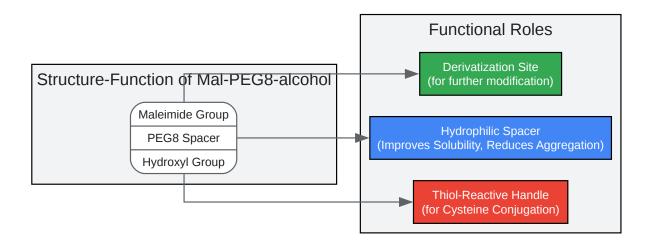


Property	Value	Reference(s)
CAS Number	2353409-63-7	_
Systematic Name	1-(23-Hydroxy- 3,6,9,12,15,18,21- heptaoxatricosyl)-1H-pyrrole- 2,5-dione	
Molecular Formula	C20H35NO10	_
Molecular Weight	449.49 g/mol (often rounded to 449.5)	
Purity	Typically ≥95% to >98%	
Appearance	White to off-white solid, or a colorless to light yellow liquid	
Solubility	Soluble in DMSO, DMF, DCM, and most aqueous buffers	
Storage Conditions	Store at -20°C, keep in a dry environment and avoid sunlight	

Core Functionality and Reaction Mechanism

The utility of **Mal-PEG8-alcohol** is derived from its distinct functional domains, which allow for specific and controlled chemical reactions.



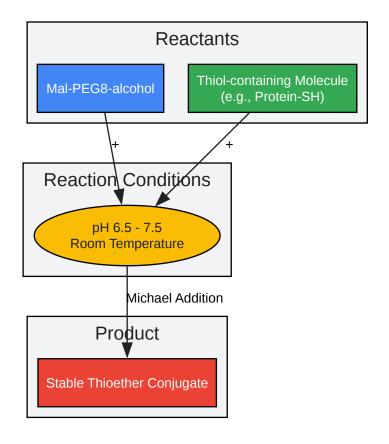


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Caption: Structure-function relationship of **Mal-PEG8-alcohol**.

The primary reaction mechanism involves the maleimide group, which reacts with a thiol-containing molecule (R-SH) via a Michael addition. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in the formation of a stable, covalent thioether bond.





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Caption: Maleimide-thiol Michael addition reaction scheme.

Applications in Research and Drug Development

The unique properties of **Mal-PEG8-alcohol** make it a valuable tool in several advanced applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies via cysteine residues, enabling targeted drug delivery to cancer cells.
- PROTAC Development: It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
- PEGylation: Attaching this linker to therapeutic proteins or peptides can improve their pharmacokinetic profiles by increasing circulation half-life and reducing immunogenicity.



- Surface Modification: The maleimide group can immobilize biomolecules onto the surfaces of nanoparticles, biosensors, and medical devices to create biocompatible and non-fouling surfaces.
- Drug Delivery Systems: The molecule is used in the development of advanced drug delivery vehicles like liposomes and micelles, where the hydroxyl group can be further functionalized.

Experimental Protocols

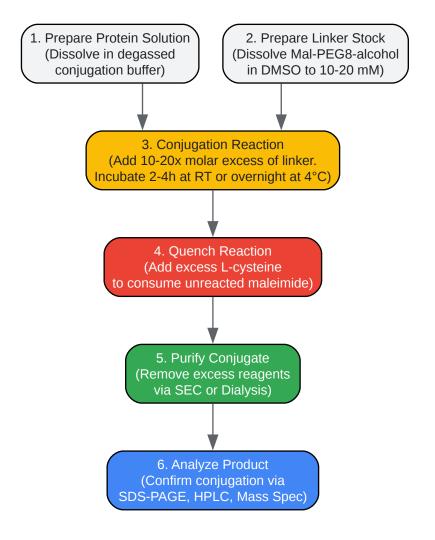
The following section provides a detailed methodology for a typical bioconjugation experiment using **Mal-PEG8-alcohol** to label a thiol-containing protein.

Materials Required

- Mal-PEG8-alcohol (CAS: 2353409-63-7)
- Thiol-containing protein (e.g., antibody fragment with engineered cysteine)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed and nitrogenpurged. Include 1-5 mM EDTA to prevent thiol oxidation.
- Anhydrous, amine-free solvent (e.g., DMSO or DMF) to prepare stock solution.
- Quenching Reagent: L-cysteine or 2-mercaptoethanol (100 mM stock).
- Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Experimental Workflow





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Caption: General experimental workflow for protein conjugation.

Detailed Step-by-Step Procedure

- Preparation of Protein:
 - Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
 - If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Note: Thiol-containing reducing agents like DTT or BME must be completely removed before adding the maleimide linker, for example, by using a desalting column. TCEP does not contain thiols and does not need to be removed.
- Preparation of Mal-PEG8-alcohol Stock Solution:



- Equilibrate the vial of Mal-PEG8-alcohol to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution of 10-20 mM.

Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the Mal-PEG8-alcohol stock solution to the protein solution.
- Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times and temperature may need to be optimized for specific proteins.
- Quenching the Reaction:
 - To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM. This will react with any excess, unreacted maleimide groups.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess linker and quenching reagent by purifying the protein conjugate.
 - Size-exclusion chromatography (SEC) is highly effective for this purpose. Alternatively, dialysis against the conjugation buffer can be used.
- Analysis and Characterization:
 - Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, and mass spectrometry.

Conclusion



Mal-PEG8-alcohol (CAS: 2353409-63-7) is a high-value chemical tool for researchers in biotechnology and pharmaceutical development. Its heterobifunctional nature, combining a specific thiol-reactive group with a versatile hydroxyl terminus and a solubilizing PEG spacer, provides a robust platform for creating well-defined bioconjugates. A thorough understanding of its properties and reaction kinetics is essential for its successful application in the synthesis of next-generation therapeutics, diagnostics, and advanced biomaterials.

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